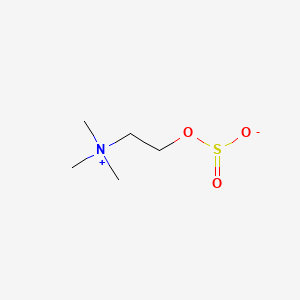
3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal is an organic compound characterized by the presence of a dichlorophenyl group attached to a propenal moiety This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where 2,4-dichlorobenzaldehyde is reacted with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired propenal compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-product formation. The use of advanced purification techniques, such as distillation and recrystallization, ensures the isolation of the compound in high purity.
化学反応の分析
Types of Reactions
3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the propenal group to an alcohol or alkane using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
科学的研究の応用
3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases like cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in its biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, forming stable complexes that inhibit their function.
類似化合物との比較
3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal can be compared with other similar compounds, such as:
2,4-Dichlorobenzaldehyde: A precursor in the synthesis of this compound, with similar reactivity but different applications.
2,4-Dichlorophenylacetic acid: Another dichlorophenyl derivative with applications in herbicides and plant growth regulators.
2,4-Dichlorophenylhydrazine: Used in the synthesis of pharmaceuticals and agrochemicals, with different reactivity and applications.
The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H8Cl2O |
|---|---|
分子量 |
215.07 g/mol |
IUPAC名 |
(E)-3-(2,4-dichlorophenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C10H8Cl2O/c1-7(6-13)4-8-2-3-9(11)5-10(8)12/h2-6H,1H3/b7-4+ |
InChIキー |
LFYROJBISPJGQH-QPJJXVBHSA-N |
異性体SMILES |
C/C(=C\C1=C(C=C(C=C1)Cl)Cl)/C=O |
正規SMILES |
CC(=CC1=C(C=C(C=C1)Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


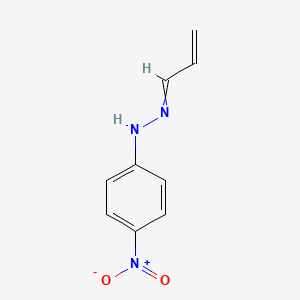
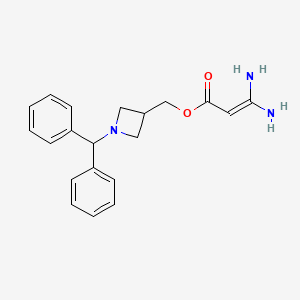
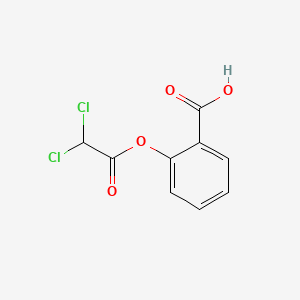

![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
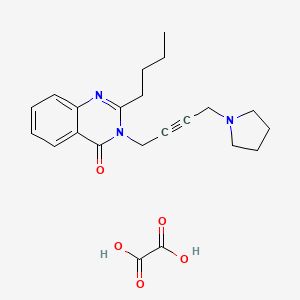
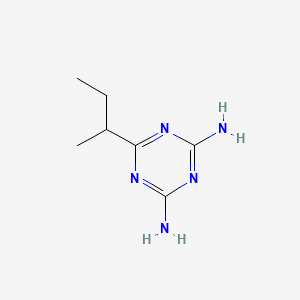
![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)


